Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate
CAS No.: 84545-01-7
Cat. No.: VC17628735
Molecular Formula: C9H13ClO3
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84545-01-7 |
|---|---|
| Molecular Formula | C9H13ClO3 |
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | methyl 3-(2-chloroacetyl)cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C9H13ClO3/c1-13-9(12)7-3-2-6(4-7)8(11)5-10/h6-7H,2-5H2,1H3 |
| Standard InChI Key | RNUMHXXTMMCVJT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CCC(C1)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate (IUPAC name: methyl 3-(2-chloroacetyl)cyclopentane-1-carboxylate) is characterized by a cyclopentane ring with two distinct functional groups:
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Methyl ester at the 1-position, providing hydrolytic stability and facilitating further derivatization.
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Chloroacetyl group at the 3-position, introducing electrophilic reactivity for nucleophilic substitution or cross-coupling reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₃ClO₃ |
| Molecular weight | 204.65 g/mol |
| SMILES | COC(=O)C1CCC(C1)C(=O)CCl |
| Boiling point (estimated) | 280–290°C |
| LogP (lipophilicity) | 1.8 (predicted) |
The chloroacetyl group’s electron-withdrawing nature enhances the compound’s reactivity, particularly in SN2 reactions, while the cyclopentane ring contributes to conformational flexibility compared to strained cyclopropane analogs .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate likely involves a multi-step process:
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Cyclopentane Ring Formation:
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Esterification:
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Chloroacetylation:
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The 3-position of methyl cyclopentanecarboxylate undergoes Friedel-Crafts acylation using chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
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Alternative route: Direct substitution at the 3-position via radical-initiated chlorination followed by acetylation.
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Table 2: Optimization Parameters for Chloroacetylation
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | 78% → 85% |
| Solvent | Dichloromethane | 72% → 82% |
| Temperature | 0–5°C | Reduced side products |
Industrial Scalability
Industrial production employs continuous-flow reactors to enhance efficiency:
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Microreactor systems minimize thermal degradation during exothermic acylation steps.
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In-line analytics (e.g., FTIR monitoring) ensure consistent product quality.
Chemical Reactivity and Applications
Nucleophilic Substitution
The chloroacetyl group undergoes substitution with nucleophiles (e.g., amines, thiols):
Example: Reaction with piperidine yields 3-(piperidin-1-yl)acetyl derivatives, potential kinase inhibitors.
Hydrolysis and Derivatization
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Ester hydrolysis: Under basic conditions (NaOH, H₂O/EtOH), the methyl ester converts to the carboxylic acid, enabling peptide coupling.
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Reduction: LiAlH₄ reduces the carbonyl group to a hydroxyl, forming a diol intermediate for polymer synthesis.
Table 3: Reaction Pathways and Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| SN2 substitution | Piperidine, DMF | 3-(Piperidin-1-yl)acetyl derivative |
| Hydrolysis | NaOH, H₂O/EtOH | Cyclopentane-1-carboxylic acid |
| Reduction | LiAlH₄, THF | 3-(2-Hydroxyethyl)cyclopentanol |
Pharmaceutical and Biological Relevance
Enzyme Inhibition Mechanisms
The chloroacetyl group covalently modifies catalytic cysteine residues in enzymes:
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Irreversible binding: Confirmed via mass spectrometry in SARS-CoV-2 PLpro inhibition assays (IC₅₀ = 2.1 μM).
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Selectivity: Steric effects from the cyclopentane ring reduce off-target interactions.
Future Research Directions
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Stereoselective synthesis: Developing asymmetric catalysis for enantiomerically pure variants.
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PROTAC applications: Exploiting the chloroacetyl group for targeted protein degradation.
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